molecular formula C20H17N5O4 B2910386 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1428363-75-0

3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

カタログ番号: B2910386
CAS番号: 1428363-75-0
分子量: 391.387
InChIキー: FNTPIFYRZZSURF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a potent, cell-active, and selective macrodomain inhibitor of PARP14, a mono-ADP-ribosyltransferase. This compound has emerged as a critical chemical probe for investigating the role of PARP14 in cancer biology and immunology. Its primary research value lies in its ability to selectively block the catalytic activity of PARP14, which is known to function as a key downstream effector of the IL-4 signaling pathway. By inhibiting PARP14, this compound disrupts the polarization of macrophages towards an M2 phenotype, a population of immune cells strongly associated with tumor progression and immunosuppression in the tumor microenvironment [https://pubmed.ncbi.nlm.nih.gov/31892957/]. Studies utilizing this inhibitor have demonstrated its efficacy in shifting macrophages from a pro-tumorigenic M2 state to a pro-inflammatory M1 state, thereby enhancing anti-tumor immunity. Consequently, it represents a valuable tool for dissecting ADP-ribosylation-dependent signaling pathways and for exploring novel therapeutic strategies aimed at targeting macrophage polarization in oncology and inflammatory disease research.

特性

IUPAC Name

3-[3-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c26-17(7-8-24-12-21-15-5-2-1-4-14(15)20(24)27)25-10-13(11-25)19-22-18(23-29-19)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTPIFYRZZSURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-2-yl-1,2,4-oxadiazole Moiety: This can be achieved by reacting furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide, followed by cyclization with an appropriate nitrile oxide to yield the 1,2,4-oxadiazole ring.

    Azetidine Ring Formation: The azetidine ring can be synthesized by reacting the oxadiazole derivative with an appropriate azetidine precursor under conditions that promote ring closure.

    Quinazolinone Formation: The final step involves the coupling of the azetidine derivative with a quinazolinone precursor, typically through a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

化学反応の分析

Formation of the 1,2,4-Oxadiazole-Azetidine Moiety

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes or reaction of nitriles with hydroxylamine . The azetidine ring is introduced through nucleophilic substitution:

  • Oxadiazole synthesis : 3-(Furan-2-yl)propionitrile reacted with hydroxylamine hydrochloride to form amidoxime, followed by cyclization with trifluoroacetic anhydride .
  • Azetidine coupling : The oxadiazole intermediate undergoes SN2 reaction with azetidine derivatives (e.g., 1-azetidinyl chloride) .

Table 2: Oxadiazole-Azetidine Synthesis

StepReagents/ConditionsKey Spectral Data (¹H NMR)Reference
Amidoxime formationNH₂OH·HCl, EtOH, 80°Cδ 8.2 (s, NH₂)
Oxadiazole cyclizationTFAA, DCM, 0°Cδ 7.4–7.6 (furan protons)
Azetidine couplingAzetidine, K₂CO₃, DMFδ 3.8–4.1 (azetidine CH₂)

Coupling of the Azetidine-Oxadiazole Group to the Quinazolinone Core

The propyl linker is introduced via alkylation or acylation:

  • Propionyl bridge : Quinazolin-4(3H)-one is functionalized at position 3 with chloroacetyl chloride, followed by nucleophilic substitution with the azetidine-oxadiazole moiety .
  • Key reaction : Microwave-assisted coupling enhances yield (e.g., 75% under 120°C, 30 min) .

Table 3: Coupling Reaction Parameters

ReactantCatalyst/SolventConditionsYield (%)
3-Chloropropyl-quinazolinone + azetidine-oxadiazoleK₂CO₃, DMF80°C, 12 h68
Propionyl chloride intermediatePPh₃, THFReflux, 6 h72

Key Reaction Pathways

  • Quinazolinone core formation : Anthranilic acidrefluxHCONH2Quinazolin 4 3H one\cite10\text{Anthranilic acid}\xrightarrow[\text{reflux}]{\text{HCONH}_2}\text{Quinazolin 4 3H one}\cite{10}
  • Oxadiazole-azetidine coupling : NitrileNH2OHEtOHAmidoximeTFAADCMOxadiazoleK2CO3AzetidineTarget moiety\cite9\text{Nitrile}\xrightarrow[\text{NH}_2\text{OH}]{\text{EtOH}}\text{Amidoxime}\xrightarrow[\text{TFAA}]{\text{DCM}}\text{Oxadiazole}\xrightarrow[\text{K}_2\text{CO}_3]{\text{Azetidine}}\text{Target moiety}\cite{9}

科学的研究の応用

The compound N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide has garnered attention in scientific research due to its diverse applications in medicinal chemistry and material science. This article explores its applications, supported by detailed data and case studies.

Structure and Composition

  • Molecular Formula : C_{13}H_{14}N_{2}O_{3}
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Stability : Stable under normal laboratory conditions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

Anticancer Activity

Research indicates that N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound induces apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promising activity against a range of bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Material Science

Beyond medicinal applications, this compound is also being explored for its properties in material science.

Polymer Chemistry

The incorporation of N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Case Study 1: Anticancer Research

In a controlled study involving human breast cancer cell lines, researchers treated cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, supporting its role as a potential anticancer drug. The study concluded that further investigation into the mechanism of action is warranted .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound against common pathogens such as E. coli and Staphylococcus aureus. The findings revealed that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential for development into a new class of antibiotics .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria
Material SciencePolymer ChemistryEnhances thermal stability in polymer matrices

作用機序

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication.

類似化合物との比較

Comparison with Similar Compounds

Quinazolinone derivatives are extensively studied due to their pharmacological versatility.

Structural Analogues

Compound A: 2-(1-((9H-Purin-6-yl)amino)propyl)-5-((1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)amino)-3-phenylquinazolin-4(3H)-one

  • Key Features :
    • Substituted with a purine group (adenine mimic) and a fluorinated phenyl ring.
    • The purine moiety may enhance binding to nucleotide-dependent targets (e.g., kinases).
    • Fluorine improves metabolic stability and membrane permeability.
  • Applications : Likely explored as a kinase inhibitor or anticancer agent due to purine’s role in ATP-competitive binding .

Compound B (Target) : 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

  • The oxadiazole ring may improve solubility and serve as a bioisostere for ester or amide groups. Azetidine’s strained four-membered ring could enhance conformational restriction, favoring selective target engagement.
  • Applications : Hypothesized to target enzymes like PARP or EGFR due to oxadiazole’s prevalence in such inhibitors .

Property Comparison Table

Property Compound A Compound B (Target)
Molecular Weight ~650 g/mol (estimated) ~450 g/mol (estimated)
Key Substituents Purine, fluorine, phenyl Furan, oxadiazole, azetidine
Therapeutic Potential Kinase inhibition, anticancer Enzyme inhibition (e.g., PARP)
Synthetic Complexity High (multiple chiral centers) Moderate (azetidine synthesis)
Metabolic Stability High (fluorine inclusion) Moderate (oxadiazole cleavage)

Research Findings

  • Compound A: In vitro studies of similar purine-quinazolinone hybrids demonstrate IC₅₀ values in the nanomolar range against EGFR mutants . The fluorine atom reduces CYP450-mediated degradation, enhancing bioavailability.
  • The furan group may confer selectivity for bacterial dihydrofolate reductase, as seen in trimethoprim analogs .

生物活性

The compound 3-(3-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic molecule that incorporates several pharmacologically relevant moieties, including furan, oxadiazole, azetidine, and quinazoline. This unique structural composition suggests potential biological activities that merit detailed investigation.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan and oxadiazole moieties followed by their coupling with azetidine and quinazoline groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Research has shown that derivatives of compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, structure–activity relationship (SAR) studies indicate that modifications in the substituents on the oxadiazole ring can enhance activity against various cancer cell lines, including MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15
Compound CA5495

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activities. Studies on related 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. Notably, compounds with electron-withdrawing groups at specific positions showed enhanced efficacy .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound DS. aureus0.5
Compound EE. coli1.0
Compound FP. aeruginosa0.8

The biological activity of the compound may be attributed to its ability to interact with various biological macromolecules. The oxadiazole moiety is known for its role in enzyme inhibition and receptor modulation, which can lead to significant biological effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .

Case Studies

Several studies have investigated the biological properties of similar compounds:

  • Anticancer Study : A recent study evaluated a series of oxadiazole derivatives for their anticancer activity against MCF-7 cells. The results indicated that compounds with hydroxyl or halogen substitutions exhibited enhanced activity compared to unsubstituted analogs .
  • Antimicrobial Research : Another study focused on the antimicrobial effectiveness of oxadiazole derivatives against resistant strains of bacteria. The findings suggested that specific structural modifications significantly improved antimicrobial potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。